7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (molecular formula: C₁₀H₁₁N₅O₂, molecular weight: 233.23, CAS: 1379811-46-7) is a triazolo[1,5-a]pyrimidine derivative featuring a cyclobutyl group at position 2 and a carboxylic acid moiety at position 4. Its structural uniqueness lies in the cyclobutyl substituent, which may influence steric and electronic properties compared to other analogs.
Properties
IUPAC Name |
7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-7-6(9(16)17)4-12-10-13-8(14-15(7)10)5-2-1-3-5/h4-5H,1-3,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAAZNOHFHRXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C(=C(C=NC3=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable triazole precursor, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and efficiency. The use of enaminonitriles and benzohydrazides under microwave conditions has been reported to produce similar triazolopyrimidine compounds with good yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
No direct activity data reported. Trifluoromethyl (Compound 4, ): Enhances antimycobacterial activity (92% inhibition at 6.25 μg/mL), likely due to increased lipophilicity and metabolic stability. 4-Isopropoxyphenyl : Aromatic substituents improve xanthine oxidase (XO) inhibition, suggesting π-π interactions with the enzyme’s active site.
Position 7 Modifications: Amino vs. Oxo: The 7-amino group may act as a hydrogen bond donor, while 7-oxo serves as an acceptor. Oxo derivatives dominate in reported bioactive compounds (e.g., XO and antitubercular agents) .
Position 6 Functional Groups :
Biological Activity
7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a triazolo-pyrimidine core. Its structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 221.23 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies indicate that 7-amino derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
Antitumor Activity
Research has demonstrated that this compound analogs exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with specific kinases involved in cell cycle regulation.
Case Studies
- Antitumor Efficacy : In a study involving the A431 vulvar epidermal carcinoma cell line, derivatives of this compound were tested for their ability to inhibit cell proliferation and migration. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Testing : A series of synthesized triazolo-pyrimidines were evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, showcasing potent activity compared to standard antibiotics.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. For instance:
- Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- DNA Interaction : It may intercalate into DNA or RNA structures, disrupting replication and transcription processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
